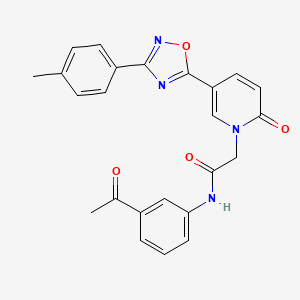
tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate, also known as TAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TAC is a cyclic amine that belongs to the class of azepanes. The compound has been found to exhibit a wide range of biological activities and has been extensively studied for its potential use in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A practical synthesis route for similar compounds, like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed for multikilogram production, demonstrating the compound's importance as a key intermediate in the synthesis of Rho–kinase inhibitors, which are crucial for treating glaucoma and other diseases (Gomi et al., 2012).
- N-tert-Butanesulfinyl imines, related to the compound , have been identified as versatile intermediates for the asymmetric synthesis of amines, indicating the potential for creating a wide range of enantioenriched compounds (Ellman et al., 2002).
- Research on self-assembly directed by NH⋅⋅⋅O hydrogen bonding showcases the compound's relevance in developing new layered molecular arrays, offering insights into its potential applications in materials science (Armstrong et al., 2002).
Pharmacological Applications
- Synthesis studies of tetrahydro-[1H]-2-benzazepin-4-ones, related to the structural class of tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate, have been conducted to explore their potential as muscarinic (M3) receptor antagonists, highlighting the compound's applicability in developing treatments for disorders related to the muscarinic receptors (Bradshaw et al., 2008).
Methodological Innovations
- The compound's derivatives have been utilized in asymmetric synthesis of protected 1,2-amino alcohols, underlining its significance in producing high-value chiral compounds (Tang et al., 2001).
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(7-5-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNXYCTWDYUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1CN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2685809.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685810.png)
![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)
![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)
![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)
![(4-Methylthiadiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685816.png)

![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)


